[D-Dap(CO-NH-OH)3]degarelix
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Overview
Description
[D-Dap(CO-NH-OH)3]degarelix is a synthetic peptide analog that acts as a gonadotropin-releasing hormone (GnRH) antagonist. It is primarily used in the treatment of hormone-sensitive cancers, such as prostate cancer, by inhibiting the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn reduces the production of testosterone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [D-Dap(CO-NH-OH)3]degarelix involves solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are added stepwise, with each addition followed by deprotection and coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
[D-Dap(CO-NH-OH)3]degarelix undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can produce monomeric forms .
Scientific Research Applications
[D-Dap(CO-NH-OH)3]degarelix has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Employed in research on hormone regulation and receptor interactions.
Medicine: Investigated for its therapeutic potential in treating hormone-sensitive cancers and other endocrine disorders.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents.
Mechanism of Action
[D-Dap(CO-NH-OH)3]degarelix exerts its effects by binding to the GnRH receptors in the pituitary gland. This binding inhibits the release of LH and FSH, leading to a decrease in testosterone production. The molecular targets include the GnRH receptors, and the pathways involved are related to the hormonal regulation of the reproductive system .
Comparison with Similar Compounds
Similar Compounds
Degarelix: Another GnRH antagonist with a similar mechanism of action.
Leuprolide: A GnRH agonist used in similar therapeutic applications but with a different mechanism.
Goserelin: Another GnRH agonist used in the treatment of hormone-sensitive cancers.
Uniqueness
[D-Dap(CO-NH-OH)3]degarelix is unique in its structure, which includes the [D-Dap(CO-NH-OH)3] modification. This modification enhances its stability and binding affinity to the GnRH receptors, making it a potent and effective therapeutic agent .
Properties
Molecular Formula |
C78H102ClN19O18 |
---|---|
Molecular Weight |
1629.2 g/mol |
IUPAC Name |
(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-(hydroxycarbamoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide |
InChI |
InChI=1S/C78H102ClN19O18/c1-41(2)32-55(67(104)88-54(14-9-10-30-82-42(3)4)75(112)98-31-11-15-63(98)74(111)84-43(5)65(80)102)89-69(106)57(35-47-21-28-53(29-22-47)87-76(81)113)91-70(107)58(36-46-19-26-52(27-20-46)86-66(103)60-38-64(101)96-78(115)95-60)92-73(110)62(40-99)94-72(109)61(39-83-77(114)97-116)93-71(108)59(34-45-17-24-51(79)25-18-45)90-68(105)56(85-44(6)100)37-48-16-23-49-12-7-8-13-50(49)33-48/h7-8,12-13,16-29,33,41-43,54-63,82,99,116H,9-11,14-15,30-32,34-40H2,1-6H3,(H2,80,102)(H,84,111)(H,85,100)(H,86,103)(H,88,104)(H,89,106)(H,90,105)(H,91,107)(H,92,110)(H,93,108)(H,94,109)(H3,81,87,113)(H2,83,97,114)(H2,95,96,101,115)/t43-,54+,55+,56-,57-,58+,59-,60+,61-,62+,63+/m1/s1 |
InChI Key |
QJTXGVWJYSNZTE-PTPJWVMESA-N |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CNC(=O)NO)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CNC(=O)NO)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
Origin of Product |
United States |
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